L 693989
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L 693989 is a highly complex organic compound. It features multiple functional groups, including amino, hydroxy, and oxo groups, as well as a phosphate group. This compound is likely to have significant biological and chemical activity due to its intricate structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, each requiring specific reagents and conditions. The process may start with simpler organic molecules, which are gradually built up through a series of reactions such as condensation, oxidation, and substitution. Each step must be carefully controlled to ensure the correct functional groups are added in the right order.
Industrial Production Methods
Industrial production of complex organic compounds often involves the use of automated synthesis machines and reactors. These systems can precisely control reaction conditions such as temperature, pressure, and pH, ensuring high yields and purity. The process may also involve purification steps such as chromatography or crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound is likely to undergo a variety of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo groups can be reduced to form alcohols.
Substitution: The amino and hydroxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products of these reactions will depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the oxo groups may produce alcohols.
Scientific Research Applications
This compound is likely to have a wide range of applications in scientific research, including:
Chemistry: As a complex organic molecule, it can be used to study reaction mechanisms and develop new synthetic methods.
Biology: The compound’s multiple functional groups may interact with biological molecules, making it useful for studying enzyme activity and protein interactions.
Medicine: Its potential biological activity could lead to the development of new drugs or therapeutic agents.
Industry: The compound may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action for this compound will depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact mechanism will require detailed study using techniques such as molecular modeling and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other complex organic molecules with multiple functional groups, such as:
Peptides: Short chains of amino acids with various functional groups.
Polyketides: Complex molecules produced by bacteria and fungi with multiple hydroxy and oxo groups.
Nucleotides: Building blocks of DNA and RNA with phosphate, amino, and hydroxy groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its intricate structure. This complexity may confer unique biological or chemical properties, making it a valuable subject for research and development.
Properties
CAS No. |
138661-20-8 |
---|---|
Molecular Formula |
C50H80N8NaO20P |
Molecular Weight |
1167.2 g/mol |
IUPAC Name |
sodium;[4-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-18-(10,12-dimethyltetradecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]phenyl] hydrogen phosphate |
InChI |
InChI=1S/C50H81N8O20P.Na/c1-5-25(2)20-26(3)12-10-8-6-7-9-11-13-37(65)52-31-22-35(63)46(70)56-48(72)41-33(61)18-19-57(41)50(74)39(34(62)23-36(51)64)54-47(71)40(43(67)42(66)28-14-16-30(17-15-28)78-79(75,76)77)55-45(69)32-21-29(60)24-58(32)49(73)38(27(4)59)53-44(31)68;/h14-17,25-27,29,31-35,38-43,46,59-63,66-67,70H,5-13,18-24H2,1-4H3,(H2,51,64)(H,52,65)(H,53,68)(H,54,71)(H,55,69)(H,56,72)(H2,75,76,77);/q;+1/p-1 |
InChI Key |
VAHIZUPRWJROTF-RBKNGNFHSA-M |
SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)OP(=O)(O)[O-])O)O)C(CC(=O)N)O)O)O)O.[Na+] |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)OP(=O)(O)[O-])O)O)C(CC(=O)N)O)O)O)O.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L 693989; L-693989; L693989; L-693,989; L 693,989; L693,989; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.